1-(Pyridin-2-yl)cyclobutanamine dihydrochloride

Description

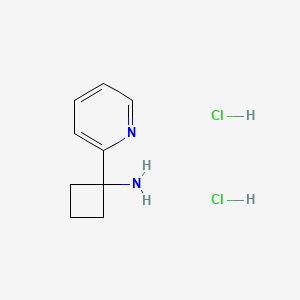

The compound 1-(pyridin-2-yl)cyclobutanamine dihydrochloride (hypothetical IUPAC name, inferred from structural analogs) is a bicyclic amine salt featuring a pyridine ring directly attached to a cyclobutane backbone. The dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-pyridin-2-ylcyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;;/h1-2,4,7H,3,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWBXRSXUPKGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)cyclobutanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridin-2-ylmethanamine with cyclobutanone under acidic conditions to form the cyclobutanamine ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridin-2-yl ketones or aldehydes.

Reduction: Various amine derivatives.

Substitution: Substituted pyridin-2-yl derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(pyridin-2-yl)cyclobutanamine dihydrochloride with four structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Analogs

Key Observations:

- Substituent Diversity : The pyridine ring is modified with methylene (in the cyclobutanamine analog ), pyrrolidine , or chlorine , altering steric and electronic properties.

- Salt Forms : Dihydrochloride salts dominate in research applications due to improved aqueous solubility compared to free bases (e.g., ).

Functional Group Impact on Properties

Research Implications and Gaps

- Data Limitations : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies.

Biological Activity

1-(Pyridin-2-yl)cyclobutanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring fused with a pyridine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the amine group, which enhances its solubility in aqueous environments.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2N2 |

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | 1-(Pyridin-2-yl)cyclobutan-1-amine dihydrochloride |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to act as an inhibitor or modulator of specific pathways involved in cell signaling and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological pathways and presenting potential benefits in neuropharmacology.

Anticancer Properties

Research has indicated that compounds similar to 1-(Pyridin-2-yl)cyclobutanamine have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A study found that derivatives of pyridine compounds showed significant cytotoxicity against several cancer cell lines, suggesting that 1-(Pyridin-2-yl)cyclobutanamine may exhibit similar properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth, indicating a potential application in treating infections.

Case Studies

Several case studies have explored the biological activity of pyridine-based compounds, offering insights into their therapeutic potential.

- Case Study on Anticancer Efficacy :

- A study investigated the effects of pyridine derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Case Study on Antimicrobial Effects :

- Another study evaluated the antimicrobial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial effects, which may extend to 1-(Pyridin-2-yl)cyclobutanamine.

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives of 1-(Pyridin-2-yl)cyclobutanamine to enhance its biological activity:

- Synthesis : Various synthetic routes have been explored to optimize yield and purity.

- Biological Testing : In vitro assays have been conducted to evaluate cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.